molecular formula C8H11NO2 B13182007 1-(Furan-2-yl)-3-(methylamino)propan-2-one

1-(Furan-2-yl)-3-(methylamino)propan-2-one

Cat. No.: B13182007
M. Wt: 153.18 g/mol
InChI Key: DXEPQYHUNBVVNJ-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-3-(methylamino)propan-2-one is an organic compound that features a furan ring attached to a propanone backbone with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-3-(methylamino)propan-2-one typically involves the reaction of furan-2-carbaldehyde with methylamine and a suitable ketone. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-3-(methylamino)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(Furan-2-yl)-3-(methylamino)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Furan-2-yl)-3-(methylamino)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and methylamino group play crucial roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-(Furan-2-yl)propan-2-one: Lacks the methylamino group, resulting in different chemical properties and reactivity.

    3-(Furan-2-yl)-2-methylpropan-2-one: Features a different substitution pattern on the propanone backbone.

Uniqueness: 1-(Furan-2-yl)-3-(methylamino)propan-2-one is unique due to the presence of both the furan ring and the methylamino group, which confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-(furan-2-yl)-3-(methylamino)propan-2-one

InChI

InChI=1S/C8H11NO2/c1-9-6-7(10)5-8-3-2-4-11-8/h2-4,9H,5-6H2,1H3

InChI Key

DXEPQYHUNBVVNJ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)CC1=CC=CO1

Origin of Product

United States

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